molecular formula C6H9IO B12969441 3-(Iodomethyl)cyclopentanone

3-(Iodomethyl)cyclopentanone

Cat. No.: B12969441
M. Wt: 224.04 g/mol
InChI Key: FVUGNUPDVVXVPU-UHFFFAOYSA-N
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Description

3-(Iodomethyl)cyclopentanone is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an iodomethyl group attached to the cyclopentanone ring. It is a versatile intermediate used in various chemical reactions and has applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)cyclopentanone can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Another method involves the use of a Grignard reagent, where cyclopentanone is reacted with iodomethyl magnesium bromide. This reaction is carried out in anhydrous ether or THF under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)cyclopentanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

3-(Iodomethyl)cyclopentanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block in polymer synthesis.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)cyclopentanone involves its reactivity with various nucleophiles and electrophiles. The iodomethyl group is highly reactive, making it a suitable leaving group in substitution reactions. The carbonyl group in the cyclopentanone ring can undergo nucleophilic addition, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the cyclopentanone ring.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: Lacks the iodomethyl group and is less reactive in substitution reactions.

    3-(Bromomethyl)cyclopentanone: Similar structure but with a bromine atom instead of iodine, making it less reactive due to the lower leaving group ability of bromine.

    3-(Chloromethyl)cyclopentanone: Contains a chlorine atom, which is even less reactive than bromine in substitution reactions.

Uniqueness

3-(Iodomethyl)cyclopentanone is unique due to the presence of the iodomethyl group, which enhances its reactivity in various chemical reactions. The iodine atom is a better leaving group compared to bromine and chlorine, making the compound more versatile in synthetic applications. This increased reactivity allows for the efficient synthesis of a wide range of derivatives, making it a valuable intermediate in organic chemistry.

Properties

Molecular Formula

C6H9IO

Molecular Weight

224.04 g/mol

IUPAC Name

3-(iodomethyl)cyclopentan-1-one

InChI

InChI=1S/C6H9IO/c7-4-5-1-2-6(8)3-5/h5H,1-4H2

InChI Key

FVUGNUPDVVXVPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1CI

Origin of Product

United States

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